molecular formula C13H16N4O2 B14379427 N-Ethyl-N-{2-[(pyridin-2-yl)oxy]ethyl}-1H-imidazole-1-carboxamide CAS No. 88558-77-4

N-Ethyl-N-{2-[(pyridin-2-yl)oxy]ethyl}-1H-imidazole-1-carboxamide

Cat. No.: B14379427
CAS No.: 88558-77-4
M. Wt: 260.29 g/mol
InChI Key: WBUZXKUVRHRBHT-UHFFFAOYSA-N
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Description

N-Ethyl-N-{2-[(pyridin-2-yl)oxy]ethyl}-1H-imidazole-1-carboxamide is a complex organic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-{2-[(pyridin-2-yl)oxy]ethyl}-1H-imidazole-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of ethyl imidazole-1-carboxylate with 2-(pyridin-2-yloxy)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like toluene .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-{2-[(pyridin-2-yl)oxy]ethyl}-1H-imidazole-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-ethyl-N-{2-[(pyridin-2-yl)oxy]ethyl}-1H-imidazole-1-carboxylic acid, while reduction may produce this compound.

Scientific Research Applications

N-Ethyl-N-{2-[(pyridin-2-yl)oxy]ethyl}-1H-imidazole-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of N-Ethyl-N-{2-[(pyridin-2-yl)oxy]ethyl}-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Ethyl-N-{2-[(pyridin-2-yl)oxy]ethyl}-1H-imidazole-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

88558-77-4

Molecular Formula

C13H16N4O2

Molecular Weight

260.29 g/mol

IUPAC Name

N-ethyl-N-(2-pyridin-2-yloxyethyl)imidazole-1-carboxamide

InChI

InChI=1S/C13H16N4O2/c1-2-16(13(18)17-8-7-14-11-17)9-10-19-12-5-3-4-6-15-12/h3-8,11H,2,9-10H2,1H3

InChI Key

WBUZXKUVRHRBHT-UHFFFAOYSA-N

Canonical SMILES

CCN(CCOC1=CC=CC=N1)C(=O)N2C=CN=C2

Origin of Product

United States

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